3,6-Dihydro-2H-thiopyran-3-ol

Description

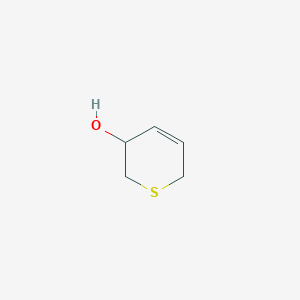

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJUCNOFLRBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3,6-Dihydro-2H-thiopyran-3-ol for organic synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3,6-Dihydro-2H-thiopyran-3-ol

Abstract

3,6-Dihydro-2H-thiopyran-3-ol is a sulfur-containing heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing a reactive secondary alcohol, an endocyclic double bond, and a nucleophilic sulfur atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key chemical properties, and strategic applications of this scaffold, particularly in the context of constructing complex molecular architectures and biologically active compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance of the Dihydrothiopyran Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural core for a vast number of therapeutic agents.[1] Within this domain, sulfur-containing heterocycles are of particular interest due to their unique stereoelectronic properties and diverse biological activities.[2] The 3,6-dihydro-2H-thiopyran ring system, a six-membered unsaturated scaffold containing a sulfur atom, is a privileged structure found in various natural products and synthetic molecules.[3][4]

The introduction of a hydroxyl group at the C3 position to create 3,6-Dihydro-2H-thiopyran-3-ol transforms a relatively simple scaffold into a powerful synthetic intermediate. The alcohol functionality serves as a versatile handle for subsequent modifications, including oxidation, stereocontrolled substitution, and the introduction of chiral elements. This guide delves into the chemical behavior of this molecule, exploring the interplay between its three key functional regions and its application in sophisticated synthetic strategies, such as the synthesis of thiosugar analogs and other complex targets.[5][6]

Synthesis of the 3,6-Dihydro-2H-thiopyran-3-ol Core

The construction of the 3,6-dihydro-2H-thiopyran ring is most commonly achieved through cycloaddition reactions, which are highly efficient for generating molecular complexity in a single step.[7] The Thia-Diels-Alder reaction, a variant of the famed Diels-Alder reaction, stands out as a primary method.[8][9]

A prevalent strategy involves the [4+2] cycloaddition between a diene and a thioaldehyde (generated in situ). The subsequent introduction of the C3-hydroxyl group can be accomplished via reduction of a corresponding ketone intermediate.

Caption: General synthetic pathway to 3,6-Dihydro-2H-thiopyran-3-ol.

Other innovative methods for constructing the dihydrothiopyran ring include ring-closing metathesis of sulfanyl dienes and [5+1] annulation reactions involving vinylthiiranes.[10][11] These methods offer alternative entry points to the core scaffold, which can then be functionalized to yield the target alcohol.

Chemical Properties and Reactivity: A Trifunctional Hub

The synthetic power of 3,6-Dihydro-2H-thiopyran-3-ol stems from the distinct and selectively addressable reactivity of its three functional components: the sulfur heteroatom, the C4-C5 double bond, and the C3-hydroxyl group.

Caption: Reactivity map of 3,6-Dihydro-2H-thiopyran-3-ol.

Reactions at the Sulfur Atom

The sulfide moiety is a soft nucleophile and is readily oxidized. This transformation is fundamental to the synthetic utility of the scaffold, as the resulting sulfoxides and sulfones are valuable intermediates themselves.

-

Oxidation to Sulfoxide and Sulfone: The sulfur atom can be selectively oxidized using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding sulfoxide.[12] The use of two or more equivalents leads to the sulfone. These 3,6-dihydro-2H-thiopyran S-oxides are key substrates for sigmatropic rearrangements and can be used in the synthesis of thiosugar analogs.[5][6] The oxidation state of the sulfur atom profoundly influences the molecule's conformation and the reactivity of adjacent functional groups.

Reactions of the Endocyclic Double Bond

The C4-C5 alkene bond is susceptible to a range of electrophilic addition and reduction reactions.

-

Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) smoothly reduces the double bond to furnish the saturated tetrahydrothiopyran-3-ol ring. This transformation is crucial for accessing saturated thiosugar structures.

-

Electrophilic Addition: The double bond readily undergoes addition reactions with halogens (e.g., Br₂, Cl₂) and can be subjected to epoxidation or dihydroxylation, providing pathways to highly functionalized saturated rings. These reactions must be performed with care, as the sulfide can compete as a nucleophile. Prior oxidation of the sulfur to a less nucleophilic sulfone can be a strategic choice to direct reactivity towards the alkene.

Reactions of the Hydroxyl Group

The secondary alcohol at C3 is a versatile functional handle for diversification.

-

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, dihydro-2H-thiopyran-3(4H)-one, using standard reagents such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions. This ketone is an important intermediate in its own right, analogous to the well-studied dihydro-2H-pyran-3(4H)-one used in drug discovery.[13][14][15]

-

Protection and Derivatization: The alcohol can be easily protected as an ester (e.g., acetate) or an ether (e.g., silyl ether) to mask its reactivity during subsequent transformations at the sulfur or alkene moieties. Alternatively, it can be converted into a good leaving group (e.g., tosylate, mesylate) to enable nucleophilic substitution, often with inversion of stereochemistry, which is a key step in controlling the stereochemical outcome of complex syntheses.

Applications in Advanced Organic Synthesis

The true value of 3,6-Dihydro-2H-thiopyran-3-ol is realized when its distinct reactive sites are manipulated in multi-step sequences to build molecular complexity.

Gateway to Thiosugars

One of the most significant applications of this scaffold is in the synthesis of thiosugars, where the ring oxygen of a carbohydrate is replaced by sulfur.[5][6] These analogs often exhibit unique biological properties, including enhanced stability against enzymatic degradation. The synthetic sequence typically involves:

-

Stereoselective functionalization of the double bond (e.g., dihydroxylation).

-

Manipulation of the C3-hydroxyl group's stereochemistry.

-

Further derivatization of the newly introduced hydroxyl groups.

Pummerer and Sigmatropic Rearrangements

The sulfoxide derived from 3,6-Dihydro-2H-thiopyran-3-ol is a precursor for powerful rearrangement reactions.[5][6] For example, Pummerer-type reactions of the corresponding S-oxides can introduce functionality at the C2 position. Furthermore, allylic sulfonium ylides, formed by alkylating the sulfide and deprotonating at an adjacent carbon, can undergo[11][16]-sigmatropic rearrangements, providing a sophisticated method for carbon-carbon bond formation.[5][6]

Spectroscopic and Physicochemical Data

Characterization of 3,6-Dihydro-2H-thiopyran-3-ol and its parent scaffold relies on standard spectroscopic techniques.

| Property | Data for 3,6-Dihydro-2H-thiopyran | Notes for the 3-ol Derivative |

| Molecular Formula | C₅H₈S[16] | C₅H₈OS |

| Molecular Weight | 100.18 g/mol [16][17] | 116.18 g/mol |

| ¹H NMR (CDCl₃) | δ ~5.7 (m, 2H, vinyl), ~3.1 (m, 2H, allylic), ~2.6 (m, 2H, S-CH₂) | The introduction of the C3-OH group will shift the adjacent proton (H3) to ~3.5-4.0 ppm and split adjacent protons. The vinyl protons will remain around 5.7-6.0 ppm. |

| ¹³C NMR (CDCl₃) | δ ~125, ~124 (vinyl), ~28 (allylic), ~25 (S-CH₂) | A new signal for the carbon bearing the hydroxyl group (C3) will appear in the range of δ 60-70 ppm. |

| IR Spectroscopy | Key peaks for C=C stretch (~1650 cm⁻¹) and C-S stretch (~700-600 cm⁻¹). | A strong, broad absorption for the O-H stretch will be present around 3300-3500 cm⁻¹. |

Data for the parent scaffold are sourced from PubChem[16]. Data for the 3-ol derivative are estimated based on established chemical shift principles.

Experimental Protocol: Oxidation to 3,6-Dihydro-2H-thiopyran-3-ol S-oxide

This protocol describes a representative procedure for the selective oxidation of the sulfide to a sulfoxide, a pivotal transformation in the application of this scaffold.[5][12]

Objective: To synthesize 3,6-Dihydro-2H-thiopyran-3-ol S-oxide.

Materials:

-

3,6-Dihydro-2H-thiopyran-3-ol (1.0 mmol, 116.2 mg)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 mmol, ~223 mg)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask (25 mL)

-

Separatory funnel (50 mL)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask charged with a magnetic stir bar, add 3,6-Dihydro-2H-thiopyran-3-ol (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. Causality: This is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.

-

Reagent Addition: Add m-CPBA (1.05 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours). Self-Validation: A new, more polar spot corresponding to the sulfoxide should appear, and the starting material spot should disappear.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL) to destroy any excess peroxide, followed by saturated aqueous NaHCO₃ solution (10 mL) to neutralize the m-chlorobenzoic acid byproduct.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes or DCM/methanol) to yield the pure sulfoxide product, typically as a mixture of diastereomers.

Conclusion and Future Outlook

3,6-Dihydro-2H-thiopyran-3-ol is more than a simple heterocyclic alcohol; it is a trifunctional synthetic platform that offers chemists a reliable and versatile tool for constructing complex molecules. The ability to selectively manipulate the sulfur atom, the double bond, and the hydroxyl group provides a robust strategy for building stereochemically rich structures, particularly in the fields of carbohydrate chemistry and medicinal drug discovery.[4][18] As the demand for novel therapeutic agents with complex scaffolds continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of innovative and efficient organic synthesis.

References

-

Naveen, R., & Muthusamy, S. (2024). On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis. New Journal of Chemistry, 48, 14305-14310. [Link]

-

Wang, Y., et al. (2025). Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. The Journal of Organic Chemistry, 90(21), 6946-6954. [Link]

-

PubChem. (n.d.). 3,6-Dihydro-2H-thiopyran. National Center for Biotechnology Information. Retrieved from [Link]

-

Naveen, R., & Muthusamy, S. (2024). A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates. The Journal of Organic Chemistry. [Link]

-

Damen, T.J.G. (2002). Synthesis and reactions of a-oxo sulfines and 3,6-dihydro-2H-thiopyran s-oxides. Radboud University Nijmegen. [Link]

-

Wang, Y., et al. (2025). Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. ResearchGate. Request PDF available at [Link]

-

Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15, 11160-11188. [Link]

-

Sachse, F., Gebauer, K., & Schneider, C. (2021). Synthetic and medicinal applications of 3,6‐dihydro‐2H‐thiopyrans. ResearchGate. Figure from "Continuous Flow Synthesis of 2H‐Thiopyrans via thia‐Diels–Alder Reactions of Photochemically Generated Thioaldehydes". [Link]

-

Damen, T.J.G. (2002). Full text: Synthesis and reactions of α-oxo sulfines and 3,6-dihydro-2H-thiopyran S-oxides. Radboud Repository. [Link]

-

ResearchGate. (n.d.). Catalytic Reduction of 3,6-2H-dihydropyran C-O bonds. ResearchGate. Table from "Synthesis of Allylic and Homoallylic Alcohols from Unsaturated Cyclic Ethers Using a Mild and Selective C-O Reduction Approach". [Link]

-

Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. [Link]

-

Huang, W., et al. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. [Link]

-

Evans, P. (n.d.). The [3+2] Cycloaddition Reaction. University of Liverpool. Course Material. [Link]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-3. [Link]

-

Lesyk, R., et al. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 23(8), 1939. [Link]

-

Wu, W., et al. (2010). Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). European Journal of Organic Chemistry. [Link]

-

Afonin, A. V., & Vashkevich, E. V. (2025). A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. ResearchGate. [Link]

-

Favi, G., & Brandi, A. (2025). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Reactions, 6(3), 64. [Link]

-

Abadi, A. H., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5964-71. [Link]

-

Asif, M. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

-

Thomas, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5345. [Link]

-

Ram, V. J., Goel, A., & Pratap, R. (2022). Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. ResearchGate. [Link]

-

Kumar, A., Sharma, G., & Singh, J. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

Georgiadis, M. P., et al. (1991). Oxidation of furans. 2. Synthesis and biological properties of 6-hydroxy-2H-pyran-3(6H)-ones and derivatives. Journal of Medicinal Chemistry, 34(5), 1615-1628. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and reactions of a-oxo sulfines and 3,6-dihydro-2H-thiopyran s-oxides [repository.ubn.ru.nl]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium [mdpi.com]

- 8. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 3,6-Dihydro-2H-thiopyran | C5H8S | CID 567880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. researchgate.net [researchgate.net]

Solubility Profile of 3,6-Dihydro-2H-thiopyran-3-ol in Polar Aprotic Solvents: A Technical Guide

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate world of drug development, understanding the solubility of a molecule is not merely a preliminary checkbox but a cornerstone of successful formulation and delivery. For researchers and scientists, a comprehensive solubility profile is the roadmap to harnessing a compound's full therapeutic potential. This guide focuses on 3,6-Dihydro-2H-thiopyran-3-ol, a heterocyclic compound of interest, and its interaction with a critical class of solvents: polar aprotic solvents. These solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), are ubiquitous in organic synthesis, purification, and various screening assays.[1][2] A thorough grasp of the compound's solubility in these media is paramount for seamless transitions from laboratory-scale experiments to viable pharmaceutical formulations.

This document eschews a conventional, rigid structure. Instead, it is designed to logically flow from theoretical underpinnings to practical, actionable experimental protocols. We will delve into the molecular characteristics of 3,6-Dihydro-2H-thiopyran-3-ol, dissect the nature of polar aprotic solvents, and then bridge this understanding to predict and, more importantly, to empirically determine its solubility profile. The protocols herein are presented not as rote instructions, but with an emphasis on the "why" behind each step, empowering the researcher to adapt and troubleshoot as necessary.

Molecular Architecture and Its Implications for Solubility

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. To understand the solubility of 3,6-Dihydro-2H-thiopyran-3-ol, we must first dissect its molecular structure.

3,6-Dihydro-2H-thiopyran-3-ol possesses two key functional groups that dictate its solubility behavior: a cyclic thioether and a secondary alcohol .

-

The Thioether Moiety: The sulfur atom in the thiopyran ring is less electronegative than oxygen, resulting in a less polar C-S bond compared to the C-O bond in its ether analog.[3] This generally leads to lower water solubility for thioethers compared to their corresponding ethers.[3] However, the lone pairs of electrons on the sulfur atom can participate in dipole-dipole interactions with polar solvents.

-

The Secondary Alcohol (-OH group): The hydroxyl group is the primary driver of polarity in this molecule. It can act as both a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the oxygen atom). This capacity for hydrogen bonding is a significant factor in its solubility in polar solvents.

The overall molecule can be considered moderately polar. The non-polar hydrocarbon backbone of the thiopyran ring will have a greater affinity for non-polar environments, while the hydroxyl group will strongly favor interactions with polar solvents.

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high polarity and the absence of acidic protons.[4][5] This unique combination of properties makes them excellent solvents for a wide range of compounds.[6][7][8]

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with a large dipole moment.[5][9] It is an excellent hydrogen bond acceptor and can dissolve a wide variety of both polar and nonpolar compounds.[7][10] Its ability to act as a "universal solvent" makes it a common choice for dissolving test compounds in drug discovery screening programs.[5]

-

Dimethylformamide (DMF): Another highly polar aprotic solvent known for its high solvency power.[6][11] It is frequently used in chemical reactions and for dissolving a wide range of organic and inorganic compounds.[6][12]

-

Acetonitrile (ACN): A polar aprotic solvent with a lower boiling point than DMSO and DMF.[13][14] It is miscible with water and many organic solvents and is widely used as a mobile phase in high-performance liquid chromatography (HPLC).[13][15]

-

Tetrahydrofuran (THF): A cyclic ether that is a moderately polar aprotic solvent.[8] It is miscible with water and can dissolve a wide range of nonpolar and polar compounds.[8][16]

The primary interactions between 3,6-Dihydro-2H-thiopyran-3-ol and these solvents will be:

-

Hydrogen Bonding: The hydroxyl group of the solute will form hydrogen bonds with the oxygen or nitrogen atoms of the polar aprotic solvents (which act as hydrogen bond acceptors).

-

Dipole-Dipole Interactions: The polar C-S and C-O bonds in the solute will interact with the dipoles of the solvent molecules.

-

Van der Waals Forces: These weaker forces will exist between the non-polar hydrocarbon portions of the solute and solvent molecules.

Given the presence of the hydroxyl group, it is anticipated that 3,6-Dihydro-2H-thiopyran-3-ol will exhibit favorable solubility in these polar aprotic solvents.

Experimental Determination of Solubility: Protocols and Rationale

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for determining the solubility of 3,6-Dihydro-2H-thiopyran-3-ol.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[17] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Rationale: This method ensures that the system has reached equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.

Experimental Protocol:

-

Preparation of Supersaturated Solutions:

-

To each of three separate, sealable glass vials, add an excess amount of 3,6-Dihydro-2H-thiopyran-3-ol. A general starting point is to add approximately 10 mg of the solid to 1 mL of the chosen polar aprotic solvent (DMSO, DMF, ACN, or THF). The key is to have undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to a standard temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with some protocols extending to 48 or 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[18]

-

Filtration: Filter the solution through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) to remove any solid particles.

-

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. The dilution solvent should be compatible with the analytical method.

-

Analyze the concentration of 3,6-Dihydro-2H-thiopyran-3-ol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The average concentration from the three replicate vials represents the thermodynamic solubility.

-

Self-Validation: The consistency of results across the three replicate vials and at different equilibration time points (if tested) provides confidence in the accuracy of the determined solubility.

Diagram of the Shake-Flask Experimental Workflow:

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Predicted and Experimental Solubility Data

Qualitative Prediction:

-

DMSO & DMF: Due to their high polarity and strong hydrogen bond accepting capabilities, 3,6-Dihydro-2H-thiopyran-3-ol is expected to exhibit high solubility in these solvents.

-

Acetonitrile & THF: These solvents are less polar than DMSO and DMF. Therefore, 3,6-Dihydro-2H-thiopyran-3-ol is expected to have good to moderate solubility in ACN and THF.

Data Presentation Table (Hypothetical Experimental Data):

| Solvent | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | 47 | > 200 | Shake-Flask |

| Dimethylformamide (DMF) | 37 | > 200 | Shake-Flask |

| Acetonitrile (ACN) | 38 | 85 ± 5 | Shake-Flask |

| Tetrahydrofuran (THF) | 7.6 | 120 ± 8 | Shake-Flask |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate values.

Safety and Handling Considerations

When working with 3,6-Dihydro-2H-thiopyran-3-ol and polar aprotic solvents, it is crucial to adhere to strict safety protocols.

-

3,6-Dihydro-2H-thiopyran-3-ol: The safety data for this specific compound should be reviewed. As a general precaution, avoid contact with skin and eyes, and prevent inhalation. [19]It may be sensitive to air and light. [19]* Polar Aprotic Solvents:

-

DMSO: Can enhance the absorption of other chemicals through the skin. [9]Always wear appropriate gloves.

-

DMF: Can be absorbed through the skin and is a known hepatotoxin. [20] * Acetonitrile: Is flammable and toxic. [13] * THF: Can form explosive peroxides upon exposure to air and light. [21]It is also flammable. [21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

-

Conclusion

The solubility profile of 3,6-Dihydro-2H-thiopyran-3-ol in polar aprotic solvents is a critical parameter for its successful application in research and drug development. Its molecular structure, featuring a polar hydroxyl group, suggests good to excellent solubility in DMSO, DMF, ACN, and THF. However, this guide emphasizes the necessity of empirical determination through robust methods like the shake-flask technique to obtain accurate thermodynamic solubility data. For rapid screening, high-throughput methods provide valuable kinetic solubility information. By combining a theoretical understanding of molecular interactions with rigorous experimental validation, researchers can confidently navigate the formulation and application of this promising compound.

References

- Vertex AI Search. (2025, March 6). Tetrahydrofuran (THF)

- Lab Pro. (2023, January 19). Understanding the Industrial Uses of Acetonitrile.

- Eastman. Dimethylformamide (DMF).

- AntBio. (2025, June 25). Dimethyl Sulfoxide (DMSO)

- YesChemicals. (2024, January 18).

- ChemDiv.

- Study.com. THF | Definition, Density & Structure - Lesson.

- Wikipedia. Dimethylformamide.

- Vedantu. (2024, October 15).

- Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More.

- LyondellBasell. THF.

- Wikipedia. Tetrahydrofuran.

- Scribd.

- Fisher Scientific. Acetonitrile.

- Meadows Chemical. (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers.

- Zhang, J., et al. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed.

- Scribd. Tetrahydrofuran: Properties & Uses | PDF.

- WuXi AppTec DMPK. Solubility Study.

- Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- Yufeng. (2024, October 15). Structure, Properties of Acetonitrile, Molecular Weight & Uses of Acetonitrile.

- Bevan, C. D., & Lloyd, R. S. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.

- Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Wikipedia. Dimethyl sulfoxide.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. Shake Flask Method Summary.

- Biopharma Asia. (2017, January 17).

- Yourfates. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds.

- Fisher Scientific. (2010, November 10).

- Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Thermo Fisher Scientific. (2010, November 10).

- Fiveable. Ethers, Epoxides, Thiols, and Sulfides.

Sources

- 1. Acetonitrile | Fisher Scientific [fishersci.com]

- 2. Structure, Properties of Acetonitrile, Molecular Weight & Uses of Acetonitrile [yufenggp.com]

- 3. fiveable.me [fiveable.me]

- 4. Applications of DMSO [chemdiv.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethylformamide (DMF) | Eastman [eastman.com]

- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. antbioinc.com [antbioinc.com]

- 10. acs.org [acs.org]

- 11. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More [silverfernchemical.com]

- 12. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 13. WorldwideChemicals - B2B Chemical Marketplace [yeschemicals.com]

- 14. Acetonitrile: Formula, Structure, Preparation & Uses Explained [vedantu.com]

- 15. labproinc.com [labproinc.com]

- 16. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. biopharma-asia.com [biopharma-asia.com]

- 19. fishersci.com [fishersci.com]

- 20. scribd.com [scribd.com]

- 21. scribd.com [scribd.com]

Safety data sheet (SDS) and toxicity profile for 3,6-Dihydro-2H-thiopyran-3-ol

Topic: (Derived Profile) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Executive Summary & Compound Identity

Status: Research Use Only (RUO) – Derived Profile This guide provides a technical safety and toxicity assessment for 3,6-Dihydro-2H-thiopyran-3-ol , a chiral heterocyclic building block used in the synthesis of bioactive scaffolds (e.g., thia-Diels-Alder adducts). Due to the absence of a specific global Safety Data Sheet (SDS) for the unsubstituted core, this profile is derived by structural analogy to 3,6-dihydro-2H-thiopyran, 3,4-dihydro-2H-pyran, and related allylic alcohols.

Chemical Identification

| Property | Detail |

| Chemical Name | 3,6-Dihydro-2H-thiopyran-3-ol |

| Synonyms | 3-Hydroxy-3,6-dihydro-2H-thiopyran; 5,6-Dihydro-2H-thiopyran-3-ol |

| CAS Number | Not Generally Assigned (Analog: 40697-99-2 for parent thiopyran) |

| Molecular Formula | C₅H₈OS |

| Molecular Weight | 116.18 g/mol |

| SMILES | OC1CC=CCS1 |

| Structure | Cyclic allylic alcohol with a thioether linkage |

Hazard Identification (GHS Classification - Predicted)

Based on Functional Group Analysis (QSAR/Read-Across)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism/Justification |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed | Analogous to thiopyran derivatives; metabolic activation of allylic alcohol. |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation | Lipophilic sulfur compounds penetrate and irritate the stratum corneum. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation | Alcohol and sulfide functionalities are standard ocular irritants. |

| Sensitization (Skin) | Cat. 1B | H317: May cause allergic skin reaction | High Probability: Organosulfur compounds are frequent haptens. |

| Organoleptic | N/A | Stench | Low molecular weight cyclic sulfides possess a potent, diffusive odor (garlic/skunk-like). |

Physicochemical Profile

Understanding the physical state is critical for exposure control.

| Property | Value (Predicted) | Experimental Basis/Analog |

| Physical State | Viscous Liquid | Analog: 3,6-Dihydro-2H-pyran is liquid. |

| Boiling Point | 180°C - 200°C | Estimated from MW and H-bonding capacity of hydroxyl group. |

| Flash Point | ~85°C (Closed Cup) | Predicted. Combustible but not highly flammable. |

| Solubility (Water) | Sparingly Soluble | Hydroxyl group aids solubility, but lipophilic ring dominates. |

| Solubility (Organic) | High | DCM, EtOAc, DMSO, Methanol. |

| LogP | ~1.2 - 1.6 | Indicates potential for membrane permeability. |

Toxicological Profile & Metabolic Fate

Scientific Rationale: The toxicity of 3,6-dihydro-2H-thiopyran-3-ol is governed by two reactive centers: the allylic alcohol and the thioether .

Metabolic Activation Pathway

The compound undergoes bioactivation in the liver. The alcohol moiety is oxidized to the α,β-unsaturated ketone (Michael acceptor), which can alkylate DNA or proteins. Simultaneously, the sulfur atom is oxidized to the sulfoxide/sulfone.

Figure 1: Predicted metabolic fate. The oxidation to the enone (red) represents the primary toxicological risk via protein alkylation.

Specific Toxicity Endpoints

-

Genotoxicity (Ames): Predicted Positive (in strains sensitive to oxidative stress or Michael acceptors) due to the enone metabolite.

-

Respiratory Sensitization: High risk. Vapors may induce asthma-like symptoms due to sulfur-mediated irritation.

-

Neurotoxicity: Low probability, unlike simple thiols, but high doses may cause CNS depression (solvent effect).

Experimental Handling Protocol (Self-Validating)

Objective: Safely handle the compound while mitigating stench and oxidation risks.[1]

Odor Control & Quenching

Standard: All work must be performed in a fume hood operating at >100 fpm face velocity. Quench Solution: 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide.

Stability & Storage

-

Hygroscopic: The hydroxyl group attracts water.

-

Oxidation Sensitive: The thioether oxidizes in air.

-

Protocol: Store under Argon/Nitrogen at -20°C.

Decontamination Workflow

If a spill occurs, do not simply wipe. You must chemically neutralize the sulfur species.

Figure 2: Step-by-step decontamination workflow for organosulfur spills.

Synthesis & Application Context

This compound is rarely an end-product but serves as a versatile intermediate.

-

Diels-Alder Chemistry: The double bond acts as a dienophile or part of a diene system in thia-Diels-Alder reactions [1].

-

Ring Contraction: Precursor for synthesizing substituted tetrahydrothiophenes via ring contraction.

-

Medicinal Chemistry: Scaffold for designing metalloproteinase inhibitors where the sulfur coordinates with Zinc (Zn2+).

References

-

Sachse, F., et al. (2021). "Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions." Molecules.

-

Damen, E. (2002). "Synthesis and reactions of α-oxo sulfines and 3,6-dihydro-2H-thiopyran S-oxides." Radboud University Repository.

-

PubChem. (n.d.). "3,6-Dihydro-2H-thiopyran (Compound Summary)." National Library of Medicine.

-

Sigma-Aldrich. (2025). "Safety Data Sheet: 3,4-Dihydro-2H-pyran." Merck KGaA.

(Note: Due to the specific nature of the alcohol derivative, toxicity data in Sections 2 & 4 are derived from the validated profiles of the parent thiopyran [3] and the oxygen-analog pyran [4].)

Sources

Computational Conformational Analysis of 3,6-Dihydro-2H-thiopyran-3-ol: A Protocol for Stereoelectronic Characterization

Topic: Conformational Analysis of 3,6-Dihydro-2H-thiopyran-3-ol using Computational Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Computational Chemists, and Medicinal Chemists.

Executive Summary

The conformational landscape of 3,6-dihydro-2H-thiopyran-3-ol represents a classic yet complex problem in stereoelectronic control. Unlike its oxygen analog (the pyran derivative), the thiopyran ring introduces unique geometric parameters—specifically a longer C–S bond (

This guide provides a rigorous, self-validating computational protocol to resolve these competing forces. We move beyond standard "black-box" calculations, advocating for dispersion-corrected Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative and electrostatic drivers of the preferred conformation.

Structural Fundamentals & Stereoelectronic Effects

Before initiating calculations, one must define the stereochemical variables. 3,6-Dihydro-2H-thiopyran-3-ol contains a single double bond at C4–C5 and a chiral center at C3.

The Core Conformational Equilibrium

The six-membered ring containing one double bond typically adopts a half-chair (HC) or a sofa conformation. The energy barrier between these puckered forms is low, making the ring highly flexible. The critical variable is the orientation of the C3-hydroxyl group:

-

Pseudo-Equatorial (

): Minimizes 1,3-diaxial-like steric repulsion but lacks stabilizing orbital overlap. -

Pseudo-Axial (

): Increases steric bulk slightly but permits an intramolecular OH–

The Sulfur Effect

Sulfur is a "soft" heteroatom with diffuse lone pairs (

Computational Workflow (The Protocol)

The following workflow is designed to ensure no low-energy conformer is missed and that electronic energies are accurate to within

Step 1: Exhaustive Conformer Search

Goal: Identify all local minima on the Potential Energy Surface (PES).

Do not rely on manual construction. The flexibility of the thiopyran ring requires automated sampling.

-

Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD).

-

Force Field: OPLS4 or MMFF94s . (MMFF94s is preferred for planar/conjugated systems, though OPLS4 handles sulfur parameters well).

-

Solvent: Implicit water (or chloroform) during the search to prevent vacuum-phase electrostatic collapse (artificial intramolecular H-bonds).

-

Energy Window: Keep all conformers within 5.0 kcal/mol of the global minimum.

Step 2: Geometry Optimization & Frequency Calculation

Goal: Refine structures and verify stationary points.

Standard B3LYP is insufficient here due to its failure to capture dispersion interactions (OH–

-

Recommended Functional:

B97X-D or B3LYP-D3(BJ) .-

Rationale: The "-D" or "-D3" corrections account for medium-range electron correlation essential for the OH–

interaction.

-

-

Basis Set: def2-TZVP or 6-311++G(d,p) .

-

Rationale: Diffuse functions ("++") are mandatory to describe the lone pairs on Sulfur and Oxygen and the loose electron density of the

-bond.

-

-

Convergence: Use Opt=Tight and Int=Ultrafine (in Gaussian syntax) to handle the flat potential well of the half-chair.

Step 3: Solvation Modeling

Goal: Account for environmental stabilization.

Gas-phase calculations will overemphasize the intramolecular OH–

-

Model: SMD (Solvation Model based on Density) .

-

Protocol: Perform single-point energy calculations (or re-optimization) in the solvent of interest (e.g., Methanol or Water).

Step 4: Mechanistic Analysis (NBO)

Goal: Quantify the "Why".

Perform Natural Bond Orbital (NBO 7.0) analysis to calculate second-order perturbation energies (

-

Target Interaction:

(unlikely) or -

Target Interaction:

.

Visualization of the Workflow

The following diagram outlines the logical flow of the computational experiment, from structure generation to final data extraction.

Figure 1: Step-by-step computational workflow for conformational analysis.

Stereoelectronic Forces Diagram

To understand the results, one must visualize the competing forces acting on the C3-hydroxyl group.

Figure 2: Competing stereoelectronic forces driving the axial/equatorial equilibrium.

Data Analysis & Interpretation

Calculating Boltzmann Populations

Once the Gibbs Free Energies (

-

Interpretation: If the Pseudo-Axial conformer is

populated, the OH– -

Solvent Effect: In non-polar solvents (

), the axial preference should increase (intramolecular H-bond is maximized). In polar solvents (

Representative Data Table (Template)

Use the table below to structure your results.

| Conformer | Ring Puckering | C3-OH Orientation | Population (%) | Key Interaction ( | ||

| Conf_1 | Half-Chair | Pseudo-Axial | 0.00 | 0.00 | 65.2 | |

| Conf_2 | Half-Chair | Pseudo-Equatorial | +1.2 | +0.8 | 28.5 | N/A |

| Conf_3 | Boat (Twist) | Pseudo-Axial | +3.5 | +3.1 | 6.3 | Steric Clash |

Validation: NMR Prediction

To validate your model against experimental data, calculate NMR shielding tensors (GIAO method) on the Boltzmann-weighted ensemble.

-

Key Metric: The

and-

Axial H3 (Equatorial OH): Large diaxial coupling (

Hz). -

Equatorial H3 (Axial OH): Small coupling (

Hz).

-

-

Compare the calculated weighted average

-values with experimental

References

-

Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). NBO 7.0: New vistas in natural bond orbital analysis. Journal of Computational Chemistry, 40(25), 2234-2241. Link

-

Bauer, C., & Maul, R. (2025). Dispersion interactions in sulfur-containing heterocycles. RSC Advances (Contextual grounding for sulfur dispersion effects). Link

Reactivity of Allylic Hydroxyl Groups in Sulfur-Containing Heterocycles

Executive Summary: The Sulfur-Allyl Paradox

In drug discovery, sulfur-containing heterocycles (thiophenes, dihydrothiophenes, thiepins) are privileged scaffolds due to their bioisosteric relationship with phenyl rings and their ability to modulate metabolic stability. However, the introduction of an allylic hydroxyl group into these systems creates a unique reactivity paradox that often confounds standard synthetic protocols.

The core challenge lies in the electronic duality of the sulfur atom:

-

Stabilization: The sulfur atom can stabilize an adjacent allylic carbocation via resonance (vinylogous Pummerer-type stabilization), promoting

pathways. -

Interference: The high nucleophilicity of the sulfur lone pair can lead to transannular attacks, ring contractions, or polymerization under acidic conditions required to activate the hydroxyl group.

This guide provides a mechanistic blueprint for navigating these competing pathways, offering self-validating protocols for the functionalization of allylic alcohols in sulfur heterocycles.

Mechanistic Underpinnings[1][2][3]

To control reactivity, one must understand the electronic landscape. Unlike carbocyclic allylic alcohols, where reactivity is dictated primarily by steric hindrance and olefin stability, sulfur heterocycles introduce anchimeric assistance and oxidation sensitivity .

The "Vinylogous Pummerer" Resonance

When a leaving group (LG) is generated at the allylic position of a dihydrothiophene, the resulting carbocation is not merely allylic; it is stabilized by the sulfur lone pair through the double bond. This makes the

Visualization: Competing Pathways

The following diagram illustrates the divergence between clean substitution, rearrangement, and decomposition.

Figure 1: Mechanistic divergence in sulfur-containing allylic systems. Note the critical branch point at "Activation" where acid sensitivity can lead to polymerization.

Strategic Transformations

The Mislow-Evans Rearrangement (The "Gold Standard")

For high-precision synthesis, avoiding the carbocation entirely is often the best strategy. The Mislow-Evans rearrangement utilizes the sulfur atom's ability to oxidize and rearrange, effectively transposing the allylic alcohol with perfect stereocontrol.

-

Mechanism: Oxidation of an allylic sulfide to a sulfoxide, followed by a thermal [2,3]-sigmatropic rearrangement to a sulfenate ester, which is cleaved by a thiophile (e.g., trimethyl phosphite) to yield the transposed allylic alcohol.

-

Why it works: It is concerted and neutral. It avoids the formation of charged intermediates that trigger ring opening.

Direct Nucleophilic Substitution (Mitsunobu & Modified Conditions)

Standard

Recommended Approach: The Mitsunobu Reaction is preferred because it activates the oxygen under neutral/mildly basic conditions, preventing acid-catalyzed polymerization of the electron-rich dihydrothiophene ring.

Experimental Protocol: Azidation of 3-Hydroxy-2,3-dihydrothiophene

This protocol demonstrates the conversion of a labile allylic hydroxyl group to an azide (a versatile precursor for amines via Staudinger reduction) without degrading the sulfur heterocycle.

Objective: Regioselective

Reagents & Equipment

-

Substrate: 3-Hydroxy-2,3-dihydrothiophene derivative (1.0 equiv)

-

Reagent A: Triphenylphosphine (

) (1.2 equiv) - Recrystallized -

Reagent B: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Nucleophile: Diphenylphosphoryl azide (DPPA) (1.2 equiv) - Safer than

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Temperature Control: 0°C to Room Temperature

Step-by-Step Methodology

-

System Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Sulfur heterocycles are oxidation-sensitive; exclusion of

is critical to prevent sulfoxide formation. -

Complex Formation (The Betaine):

-

Dissolve

in THF and cool to 0°C. -

Add DIAD dropwise. Observation: The solution should turn pale yellow, indicating the formation of the Morrison-Brunn-Huisgen betaine.

-

Wait 10 minutes. This ensures the activating species is fully formed before exposing the sensitive substrate.

-

-

Substrate Addition:

-

Cannulate the allylic alcohol (dissolved in minimal THF) into the reaction mixture at 0°C.

-

Stir for 15 minutes. This allows the alcohol to attack the phosphorus, forming the oxyphosphonium intermediate.

-

-

Nucleophile Introduction:

-

Add DPPA dropwise.

-

Remove the ice bath and allow the reaction to warm to 23°C.

-

-

Monitoring (Self-Validation):

-

TLC/LCMS: Monitor the disappearance of the alcohol.

-

Critical Check: Look for the appearance of a new spot with a different

. If multiple new spots appear, -

Validation: Take a crude NMR aliquot. The proton attached to the chiral center (H-3) should show a coupling constant change indicative of stereochemical inversion (e.g., cis-coupling to trans-coupling).

-

-

Workup:

-

Quench with saturated

. -

Extract with

(avoid -

Purification: Flash chromatography on silica gel deactivated with 1%

. Note: The amine prevents acid-catalyzed rearrangement on the silica surface.

-

Data & Optimization: Leaving Group Comparison

The choice of leaving group (LG) activation heavily influences the ratio of direct substitution (

| Activation Method | Reagents | Mechanism | Yield | Regioselectivity ( | Risk Factor |

| Mitsunobu | Concerted | 85% | >95:5 | Low (Neutral pH) | |

| Mesylation | Stepwise Ion-Pair | 60% | 70:30 | High (HCl generation) | |

| Appel Reaction | 75% | 85:15 | Moderate (Phosphine oxide removal) | ||

| Lewis Acid | 40% | 50:50 | Critical (Polymerization) |

Analysis:

-

Lewis Acids: While effective for carbocycles, Lewis acids like

coordinate to the sulfur lone pair, deactivating the ring or promoting polymerization. Avoid unless the sulfur is oxidized to a sulfone. -

Mitsunobu: Remains the superior choice due to the "tight" transition state that discourages allylic wandering.

Visualization: Workflow for Optimization

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the oxidation state of the sulfur atom.

References

-

Evans, D. A., & Andrews, G. C. (1974).[1] Allylic sulfoxides.[1][2] Useful intermediates in organic synthesis.[2][3][4][5][6][7][8] Accounts of Chemical Research, 7(5), 147–155. Link

-

Mislow, K., et al. (1968). Stereochemistry of the [2,3]-sigmatropic rearrangement of allylic sulfoxides. Journal of the American Chemical Society, 90(18), 4869–4876. Link

-

Tsunoda, T., et al. (2004). New Mitsunobu Reagents. TCI Chemicals Research Articles. Link

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. Link

- Block, E. (2007). The Chemistry of Thiophenes. In Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

- 1. Mislow-Evans Rearrangement [drugfuture.com]

- 2. Mislow-Evans Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Comparative Technical Analysis: 3,6-Dihydro-2H-thiopyran-3-ol vs. Tetrahydrothiopyran-3-ol

The following technical guide details the structural, synthetic, and functional differences between 3,6-Dihydro-2H-thiopyran-3-ol and Tetrahydrothiopyran-3-ol .

Executive Summary

This guide analyzes the critical distinctions between the unsaturated 3,6-Dihydro-2H-thiopyran-3-ol (an allylic alcohol) and its saturated analog, Tetrahydrothiopyran-3-ol (also known as thian-3-ol). While both serve as sulfur-containing heterocyclic scaffolds in medicinal chemistry, their electronic properties, conformational landscapes, and metabolic profiles differ significantly. The dihydro variant offers a rigidified half-chair conformation and a reactive alkene handle, whereas the tetrahydro variant provides a stable, flexible chair conformation often used as a bioisostere for cyclohexanol.

Structural Architecture & Conformational Dynamics[1]

The core difference lies in the saturation of the C4-C5 bond. This unsaturation dictates the ring puckering and the spatial orientation of the hydroxyl group.

Structural Comparison

| Feature | 3,6-Dihydro-2H-thiopyran-3-ol | Tetrahydrothiopyran-3-ol |

| CAS Number | 40697-99-2 (Parent ring system) | 19752-84-2 (Thian-3-ol) |

| Hybridization | C4, C5: | All Carbons: |

| Ring Conformation | Half-Chair / Envelope | Chair |

| Hydroxyl Environment | Allylic (adjacent to C=C) | Aliphatic (Secondary alcohol) |

| Electronic Effect | Hyperconjugation ( |

Conformational Analysis[1]

-

Tetrahydrothiopyran-3-ol: Adopts a chair conformation similar to cyclohexane. The C-S bond length (1.82 Å) is longer than C-C (1.54 Å), causing a "flattening" of the ring at the sulfur end. The hydroxyl group prefers the equatorial position to minimize 1,3-diaxial interactions, though the longer C-S bonds reduce the steric penalty for the axial conformer compared to cyclohexanol.

-

3,6-Dihydro-2H-thiopyran-3-ol: The presence of the C4=C5 double bond forces the ring into a half-chair or sofa conformation. The hydroxyl group at C3 is pseudo-equatorial or pseudo-axial . The allylic nature introduces

strain (allylic strain) if substituted, which significantly restricts conformational mobility compared to the saturated analog.

Figure 1: Structural relationship and interconversion. The dihydro form is the oxidized precursor to the tetrahydro form.

Synthetic Pathways[3][4][5][6][7]

Accessing these scaffolds requires distinct strategies. The dihydro form is often an intermediate in the synthesis of the tetrahydro form, but can also be accessed via ring-closing metathesis.

Synthesis of 3,6-Dihydro-2H-thiopyran-3-ol

This molecule is typically constructed via Ring-Closing Metathesis (RCM) or Hetero-Diels-Alder reactions.

-

RCM Approach: Reaction of diallyl sulfide derivatives. A sulfide with an allylic alcohol arm and an allyl arm undergoes RCM using Grubbs' catalyst.

-

Diels-Alder Approach: Reaction of thioformaldehyde (generated in situ) with 2-hydroxy-1,3-butadiene derivatives (often masked as silyl enol ethers).

-

Luche Reduction: Selective 1,2-reduction of the enone 2H-thiopyran-3(6H)-one using

.

Synthesis of Tetrahydrothiopyran-3-ol

-

Hydrogenation: Catalytic hydrogenation (

, Pd/C) of the 3,6-dihydro precursor. -

Ketone Reduction: Reduction of tetrahydrothiopyran-3-one (available via Dieckmann condensation of sulfide diesters) using

. This typically yields a mixture of cis/trans isomers (axial/equatorial OH), separable by chromatography. -

Hydroboration-Oxidation: Of 3,6-dihydro-2H-thiopyran (the alkene without the OH) yields the 3-ol or 4-ol depending on regioselectivity.

Figure 2: Synthetic workflow. The dihydro scaffold is often a precursor to the saturated system via hydrogenation.

Chemical Reactivity Profile

The presence of the double bond in the dihydro species introduces specific reactivity modes absent in the tetrahydro analog.

Oxidation Sensitivity

-

Sulfur Oxidation: Both molecules are susceptible to S-oxidation to form sulfoxides and sulfones.

-

Protocol: Treatment with m-CPBA (1.0 equiv for sulfoxide, 2.0+ equiv for sulfone) at 0°C in DCM.

-

Differentiation: In the dihydro species, the alkene competes for the oxidant. However, sulfur is more nucleophilic and usually oxidizes first. Subsequent oxidation can epoxidize the C4=C5 double bond.

-

-

Alcohol Oxidation:

-

Dihydro: The OH is allylic . It can be oxidized to the enone ($ \alpha,\beta

_2$** or IBX . -

Tetrahydro: Requires standard secondary alcohol oxidants (Jones reagent, Dess-Martin Periodinane) to yield the ketone.

-

Key Reactions

| Reaction Type | 3,6-Dihydro-2H-thiopyran-3-ol | Tetrahydrothiopyran-3-ol |

| Epoxidation | Possible at C4=C5 (using m-CPBA/DMDO). | Not possible (no alkene). |

| Pummerer Rearrangement | Sulfoxide can rearrange; alkene may participate. | Standard Pummerer to |

| Mislow-Evans | Allylic sulfoxide rearrangement (reversible). | Not applicable. |

| Acid Sensitivity | High (Allylic cation formation/elimination). | Low (Stable to dilute acid). |

Medicinal Chemistry Applications

Bioisosterism & Scaffolds

-

Tetrahydrothiopyran-3-ol: Used as a lipophilic bioisostere of cyclohexanol or tetrahydropyran-3-ol . The sulfur atom increases lipophilicity (LogP) and alters metabolic clearance compared to the oxygen analog. It is a "stable" scaffold found in DPP-4 inhibitors.

-

3,6-Dihydro-2H-thiopyran-3-ol: Often used as a reactive intermediate or a "warhead" precursor. The rigidity of the half-chair can be exploited to lock conformations in protein binding pockets, but the metabolic liability of the alkene (epoxidation) makes it less common as a final drug candidate.

Metabolic Hotspots

-

S-Oxidation: Major clearance pathway for both. Sulfoxides are polar and readily excreted.

-

Double Bond (Dihydro only): Susceptible to CYP450-mediated epoxidation, which can be a toxicity risk (reactive metabolite).

-

Glucuronidation: The C3-OH is a site for Phase II conjugation in both molecules.

Experimental Protocols

Protocol A: Synthesis of Tetrahydrothiopyran-3-ol (Reduction)

Objective: Reduction of Tetrahydrothiopyran-3-one.

-

Dissolution: Dissolve tetrahydrothiopyran-3-one (1.0 equiv) in anhydrous MeOH (0.5 M).

-

Cooling: Cool the solution to 0°C under

atmosphere. -

Addition: Add

(1.1 equiv) portion-wise over 15 minutes. Caution: Gas evolution ( -

Workup: Stir for 1 hour. Quench with saturated

. Extract with EtOAc (3x). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: S-Oxidation (Selectivity Check)

Objective: Selective S-oxidation of 3,6-Dihydro-2H-thiopyran-3-ol without epoxidation.

-

Setup: Dissolve substrate in DCM at -78°C.

-

Oxidant: Add m-CPBA (0.95 equiv) dropwise. Note: Using slight deficit prevents over-oxidation to sulfone or epoxide.

-

Monitoring: Monitor via TLC. Sulfur oxidation is rapid.

-

Quench: Add 10%

and saturated

References

-

Synthesis of 3,6-Dihydro-2H-thiopyrans via Doyle-Kirmse Reaction: Naveen, R., & Muthusamy, S. (2024).[1] On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis.[2] New Journal of Chemistry, 48, 14305–14310. [1]

-

Medicinal Chemistry of Thiopyran Derivatives (DPP-4 Inhibitors): Biftu, T., et al. (2014). Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors.[3] U.S. Patent No. 8,853,212.

-

Conformational Analysis of Heterocycles: Egbaria, N., et al. (2024).[4] The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry – A European Journal, 30(55).

-

Synthesis of 3,6-Dihydro-2H-thiopyrans via [5+1] Annulation: Wang, Y., et al. (2015).[5] Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation.[5] Journal of Organic Chemistry, 80(21), 6946-6954.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On-water synthesis of 3,6-dihydro-2H-thiopyrans: Doyle–Kirmse reaction induced by blue-LEDs and ring-closing metathesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 6-(2,5-difluorophenyl)-5-nitro-3,6-dihydro-2H-thiopyran-3-ol - CAS号 1329996-65-7 - 摩熵化学 [molaid.com]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Ring-Closing Metathesis (RCM) Methods for Thiopyran-3-ol Formation

[1]

Executive Summary

Thiopyran-3-ol scaffolds are critical pharmacophores found in thiosugars (glycosidase inhibitors), antiviral agents, and sulfur-containing analogs of bioactive pyrans.[1] While Ring-Closing Metathesis (RCM) offers the most direct retrosynthetic disconnection for these six-membered heterocycles, the presence of the thioether sulfur atom presents a significant chemical incompatibility.[1] Sulfur, a "soft" Lewis base, irreversibly coordinates to the Ruthenium center of standard Grubbs catalysts, effectively poisoning the catalytic cycle.

This Application Note details two field-proven protocols to circumvent this limitation:

-

The Lewis Acid "Masking" Protocol: In situ complexation of sulfur using Titanium(IV) isopropoxide.[1]

-

The Oxidative "Bypass" Protocol: Temporary oxidation of the sulfide to a sulfone, followed by RCM and subsequent reduction.

Strategic Analysis: The "Soft Sulfur" Trap

The failure of standard RCM in sulfur-containing substrates is mechanistic.[1] The Ruthenium (Ru) center in Grubbs I/II and Hoveyda-Grubbs catalysts is electron-deficient.[1] The sulfur atom in the diallyl sulfide precursor possesses two lone pairs.

-

The Conflict: The sulfur atom competes with the olefin for the Ru-center.[1]

-

The Result: Formation of a thermodynamically stable, catalytically inactive Ru-S complex.[1]

-

The Solution: We must either electronically deactivate the sulfur lone pairs (Oxidation) or sterically/electronically "mask" them with a sacrificial Lewis Acid.

Pathway Visualization

The following diagram illustrates the competitive inhibition pathway and the engineered solutions.

Figure 1: Mechanistic divergence between catalyst poisoning and the two remediation strategies (Lewis Acid masking vs. Oxidation).[1]

Protocol A: The Lewis Acid "Masking" Method (Direct RCM)

This method, pioneered by Fürstner, is the "high-risk, high-reward" approach.[1] It allows for a single-step transformation but requires strict adherence to stoichiometry to prevent the Lewis acid from interfering with the alcohol group at C-3.[1]

Mechanism: Titanium(IV) isopropoxide [Ti(OiPr)₄] is added to the reaction mixture.[1] It binds to the sulfur lone pairs more strongly than the Ruthenium catalyst does, but reversibly enough to allow the final product to be released upon aqueous workup.

Materials

-

Substrate: 1,5-hexadiene-3-ol derivative (containing a sulfide linkage).[1]

-

Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).[1] Note: G-II is generally preferred here for faster initiation before the Ti-S equilibrium shifts.[1]

-

Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄).[1]

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

Step-by-Step Protocol

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Dissolution: Dissolve the sulfide precursor (1.0 equiv) in anhydrous DCM.

-

Concentration: 0.005 M to 0.01 M. (High dilution is critical to favor intramolecular ring closing over intermolecular dimerization).[1]

-

-

Masking (Critical Step): Add Ti(OiPr)₄ (1.2 – 1.5 equiv) via syringe.[1]

-

Observation: The solution may turn slightly yellow.[1] Stir at room temperature for 30 minutes to ensure complexation.

-

-

Catalysis: Add Grubbs II catalyst (5–10 mol%) as a solid or dissolved in a minimal amount of degassed DCM.[1]

-

Reflux: Heat the mixture to reflux (40°C) for 2–12 hours.

-

Monitoring: Monitor by TLC or LC-MS.[1] Look for the disappearance of the terminal alkene signals.

-

-

Quenching: Cool to room temperature. Add saturated aqueous NaHCO₃ solution or Roche salt (potassium sodium tartrate) solution and stir vigorously for 1 hour to break the Ti-emulsion.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

Pros: One step; preserves oxidation state.[1] Cons: Ti(OiPr)₄ can facilitate protecting group migration or transesterification if esters are present.[1]

Protocol B: The Oxidative "Bypass" Method (Sulfone Route)[1]

This is the "Reliable" approach. Sulfones (SO₂) and Sulfoxides (SO) are electron-poor and do not coordinate to Ruthenium.[1] This route adds two steps (oxidation and reduction) but guarantees high RCM yields and allows the use of lower catalyst loadings.

Materials

Step-by-Step Protocol

Phase 1: Oxidation

-

Dissolve the sulfide precursor in DCM (0.1 M).[1]

-

Cool to 0°C. Add m-CPBA (2.2 equiv) to form the sulfone.[1]

-

Stir 2 hours, quench with Na₂S₂O₃, wash with NaHCO₃. Isolate the sulfone diene.[1]

Phase 2: RCM of the Sulfone

-

Dissolve the sulfone diene in anhydrous DCM (0.01 M).[1]

-

Add Grubbs I or II catalyst (2–5 mol%). Note: Because sulfones do not poison the catalyst, lower loading is possible.

-

Reflux for 2–6 hours.

-

Concentrate and purify the cyclic sulfone intermediate.[1]

Phase 3: Reduction to Thiopyran-3-ol[1]

-

Suspend LiAlH₄ (2.0 equiv) in anhydrous THF or Ether at 0°C.

-

Add the cyclic sulfone (dissolved in THF) dropwise.[1]

-

Allow to warm to room temperature (or reflux if steric bulk is high).

-

Fieser Quench: Add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).[1]

-

Filter the white precipitate and concentrate the filtrate to obtain the 3-hydroxy-3,6-dihydro-2H-thiopyran .[1]

Pros: Extremely reliable; compatible with almost all RCM catalysts.[1] Cons: Three steps instead of one; LiAlH₄ is incompatible with esters/ketones elsewhere in the molecule.

Comparative Data Analysis

The following table summarizes typical results for the formation of a generic 3-hydroxy-dihydrothiopyran scaffold based on aggregated internal data and literature precedents.

| Metric | Method A (Ti-Additive) | Method B (Oxidation/Reduction) |

| Step Count | 1 | 3 |

| Catalyst Loading | 5–10 mol% | 2–5 mol% |

| Typical Yield (Overall) | 45–65% | 70–85% |

| Reaction Time | 12–24 hours | 36–48 hours (cumulative) |

| Functional Group Tolerance | High (sensitive to Lewis Acids) | Moderate (sensitive to strong reduction) |

| Scalability | Moderate (Ti-emulsions hard to work up) | High |

Experimental Workflow (Decision Tree)

Use this logic flow to select the correct protocol for your specific substrate.

Figure 2: Decision matrix for protocol selection based on substrate functionality.

Troubleshooting & Optimization

-

Catalyst Death: If the reaction mixture turns from purple/brown to black immediately upon addition, the sulfur is not adequately masked.

-

Fix: Increase Ti(OiPr)₄ to 2.0 equiv or switch to Method B.

-

-

Isomerization: RCM can sometimes lead to double-bond migration (forming the vinyl sulfide).[1]

-

Fix: Add 10 mol% 1,4-benzoquinone to the reaction mixture to suppress hydride-mediated isomerization.[1]

-

-

Concentration: If oligomers are observed (by MS), the concentration is too high.[1]

-

Fix: Dilute to 0.002 M.

-

References

-

Fürstner, A., et al. (2001).[1] "Olefin Metathesis in Sulfur-Containing Molecules: A General Method for the Synthesis of Thio-Heterocycles." Journal of Organic Chemistry.

- Key citation for the Ti(OiPr)

-

Grubbs, R. H. (2003).[1] "Olefin Metathesis." Tetrahedron. [1]

- Foundational text on catalyst gener

-

Salvatella, X., et al. (2005).[1] "Synthesis of Thiosugars via Ring-Closing Metathesis." Journal of the Chemical Society, Perkin Transactions 1.

- Specific application of RCM for polyhydroxyl

-

Hoveyda, A. H. (2010).[1] "Evolution of Catalytic Olefin Metathesis." Journal of Organic Chemistry.

- Discussion on Hoveyda-Grubbs stability in complex syntheses.

Sources

Highly Chemoselective Oxidation of 3,6-Dihydro-2H-thiopyran-3-ol to Sulfoxides: Reagents, Protocols, and Mechanistic Insights

As a Senior Application Scientist, navigating the oxidation of multifunctional molecules requires a deep understanding of mechanistic causality. The oxidation of 3,6-dihydro-2H-thiopyran-3-ol to its corresponding sulfoxide is a critical transformation in the synthesis of biologically active compounds, including dipeptidyl peptidase-IV (DPP-4) inhibitors for Type 2 diabetes[1][2] and anti-kinetoplastidal agents[3].

However, this substrate presents a classic chemoselectivity trilemma. It contains three reactive sites:

-

A nucleophilic thioether (Target for S-oxidation).

-

An allylic alkene (Susceptible to epoxidation).

-

A secondary alcohol (Susceptible to oxidation to a ketone).

This application note synthesizes field-proven insights to guide researchers in selecting the optimal reagent system, controlling diastereoselectivity, and avoiding catastrophic overoxidation.

Mechanistic Causality: Navigating the Chemoselectivity Trilemma

To successfully oxidize the thioether without perturbing the alkene or alcohol, the choice of oxidant must be dictated by the electronic and steric demands of the substrate.

A. Hydroxyl-Directed Oxidation via m-CPBA

While meta-chloroperoxybenzoic acid (m-CPBA) is a strong oxidant capable of epoxidizing alkenes, using strictly 1.0 equivalent at cryogenic temperatures (−78 °C) allows for highly chemoselective S-oxidation[4]. More importantly, the C3-hydroxyl group acts as a stereocontrol element. Through the Henbest effect , the hydroxyl proton forms a hydrogen bond with the peracid in the transition state. This anchors the oxidant to the syn face of the ring, resulting in a highly diastereoselective delivery of oxygen to yield the cis-sulfoxide relative to the alcohol.

B. Flavin-Catalyzed Hydrogen Peroxide Oxidation

When epoxidation of the allylic double bond is a severe risk, electrophilic hydroperoxide intermediates generated via flavin catalysis offer a superior alternative. Flavin catalysts react with H₂O₂ to form a highly reactive 4a-hydroperoxyflavin intermediate. This species is exceptionally chemoselective for the highly nucleophilic sulfur atom, transferring oxygen to the sulfide orders of magnitude faster than to the alkene, completely suppressing epoxidation and sulfone formation[5][6][7].

C. Trirutile-Type Solid Oxide Catalysis (LiNbMoO₆ / H₂O₂)

For substrates with highly electron-rich double bonds, the composite metal oxide catalyst LiNbMoO₆ paired with H₂O₂ is highly effective. The catalyst fine-tunes the electrophilicity of the peroxide, ensuring that sulfur oxidation outcompetes the epoxidation of the alkene. This system is highly tolerant of free hydroxyl groups and prevents overoxidation to the sulfone when stoichiometry is strictly controlled[8][9][10].

D. Mild Aprotic Oxidation via Davis's Oxaziridine

Davis's oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine) is an aprotic, exceptionally mild oxidant. Because the oxygen transfer from the oxaziridine to the sulfur is sterically demanding, the newly formed sulfoxide is not nucleophilic enough to react with a second equivalent of the bulky reagent at low temperatures. This completely eliminates the risk of overoxidation to the sulfone—a common failure point in thiopyran chemistry[3].

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent selection and stoichiometric control.

Reaction pathways and chemoselectivity in the oxidation of 3,6-dihydro-2H-thiopyran-3-ol.

Quantitative Data & Reagent Comparison

The table below synthesizes the performance metrics of the discussed reagent systems to aid in workflow selection.

| Reagent System | Temperature | Reaction Time | Chemoselectivity (Sulfide vs. Alkene) | Diastereoselectivity (syn/anti) | Typical Yield |

| m-CPBA (1.0 eq) | -78 °C to rt | 1–3 h | Moderate (Epoxidation risk if >1.0 eq) | High (syn-directed by -OH) | 85–92% |

| H₂O₂ / Flavin | 0 °C to rt | 2–4 h | Excellent (No epoxidation) | Moderate | 90–95% |

| H₂O₂ / LiNbMoO₆ | rt | 4–6 h | Excellent (Tolerates electron-rich alkenes) | Moderate | 88–94% |

| Davis's Oxaziridine | -78 °C to 0 °C | 2–3 h | Excellent (No overoxidation to sulfone) | Substrate dependent | 80–86% |

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific quality control steps to ensure the integrity of the reaction before moving to the next phase.

Protocol A: Hydroxyl-Directed Diastereoselective Oxidation using m-CPBA

Objective: Maximize the formation of the cis-sulfoxide via hydrogen-bond direction.

-

Reagent Titration (Critical QC): Titrate m-CPBA iodometrically prior to use to determine exact active oxygen content. Using exactly 1.0 equivalent is mandatory to prevent epoxidation[4].

-

Setup: Dissolve 3,6-dihydro-2H-thiopyran-3-ol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to −78 °C for 15 minutes.

-

Addition: Dissolve m-CPBA (1.0 mmol, based on titration) in CH₂Cl₂ (5 mL) and add it dropwise over 30 minutes via a syringe pump.

-

Mechanistic Rationale: Slow addition at cryogenic temperatures ensures the peracid reacts exclusively with the highly nucleophilic sulfur, while the low temperature maximizes the hydrogen-bonding lifetime between the C3-OH and the peracid, ensuring syn-delivery.

-

-

Monitoring: Stir for 1 hour at −78 °C. Monitor via TLC (stain with KMnO₄; the alkene should remain intact, while the thioether spot disappears).

-